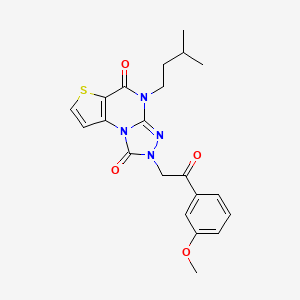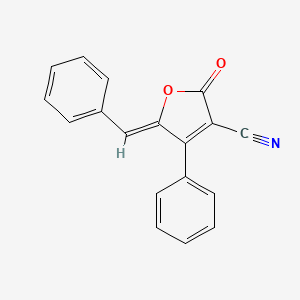
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves several key steps, including condensation, cycloalkylation, and intramolecular cyclization reactions. For instance, compounds similar in structure have been synthesized by refluxing with phosphorus oxychloride, followed by reactions with thiourea and subsequent cycloalkylation in methanol under reflux conditions in the presence of sodium methoxide (Gaby et al., 2003). Additionally, novel classes of compounds have been synthesized starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, involving regiospecific conversion of ester functionalities to acid, followed by an intramolecular cyclization to form a fused pyridazinone skeleton (Koza et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the presence of intra- and intermolecular hydrogen bonding, which plays a significant role in stabilizing the molecular structure. For example, compounds have been characterized by bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, establishing six-membered hydrogen-bonded rings and leading to the formation of centrosymmetric dimers (Balderson et al., 2007).
Chemical Reactions and Properties
The chemical reactions of related compounds involve various functional group transformations, including nucleophilic substitution reactions and cycloalkylation. These transformations significantly affect the chemical properties of the compounds, enabling them to undergo further chemical modifications and reactions (Gaby et al., 2003).
科学的研究の応用
1. Therapeutic Potential
Compounds related to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone have been explored for their therapeutic potential. For instance, a derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, underlining its relevance as a therapeutic agent (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
2. Anticancer Activity
Several studies have demonstrated the anticancer properties of compounds structurally similar to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone. For instance, piperazine-2,6-dione derivatives, including those with furan-2-yl groups, showed significant anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
3. Antimicrobial and Antifungal Effects
Research has highlighted the antimicrobial and antifungal capabilities of compounds akin to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone. For example, certain derivatives displayed notable antibacterial and antifungal activities, offering prospects for their application in treating infectious diseases (Patel, Agravat, & Shaikh, 2011).
4. Antiviral and Antitubercular Agents
Compounds with structural similarities to 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone have been explored for their antiviral and antitubercular properties. These findings open up avenues for the development of new medications targeting specific viral diseases and tuberculosis (Gan et al., 2010).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-28-19-7-5-16(14-20(19)29-2)15-22(27)26-11-9-25(10-12-26)21-8-6-17(23-24-21)18-4-3-13-30-18/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTBVXSOBJUTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)
![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)






![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2495235.png)
![N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2495236.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B2495241.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495242.png)